molecular formula C22H15ClF3N3O3S B2423259 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207060-13-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2423259
CAS No.: 1207060-13-6
M. Wt: 493.89
InChI Key: UTHXUCJDMUQKFL-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that features a unique structure combining a thieno[3,2-d]pyrimidine core with various functional groups

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O3S/c1-32-14-5-2-12(3-6-14)15-10-33-20-19(15)27-11-29(21(20)31)9-18(30)28-17-8-13(22(24,25)26)4-7-16(17)23/h2-8,10-11H,9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHXUCJDMUQKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, improving reaction yields, and minimizing waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group like an amine or halide.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The structural integrity of the synthesized compound is confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for analyzing the purity and molecular weight of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide. In vitro evaluations indicate:

  • Inhibition of Tumor Cell Growth : The compound has shown significant cytotoxic effects against various human cancer cell lines, with mean growth inhibition values suggesting its efficacy as an antitumor agent .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs .

Drug-Like Properties

The drug-like properties of this compound have been evaluated using predictive models, indicating favorable characteristics for further development .

Table 1: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
AnticancerNCI Protocol (GI50/TGI values)Significant growth inhibition observed
Anti-inflammatoryMolecular DockingPotential 5-LOX inhibitor identified

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives and molecules with similar functional groups, such as:

Uniqueness

What sets N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and development.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C25H22ClF3N2O3
  • Molecular Weight : 490.90 g/mol

The structure features a chloro-trifluoromethyl phenyl group and a thieno-pyrimidine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds containing thieno-pyrimidine structures have demonstrated broad-spectrum antibacterial properties, particularly against resistant strains. The presence of electron-withdrawing groups enhances their potency against bacterial enzymes such as tRNA methyltransferases .
  • Antitumor Activity : The compound's structural components suggest potential anti-proliferative effects. Similar derivatives have shown significant cytotoxicity in various cancer cell lines, with IC50 values often below 1 µM .

Antibacterial Activity

A study comparing various derivatives revealed that compounds with substituted phenyl groups exhibited enhanced antibacterial activity. For instance, the presence of a 4-methoxyphenyl group significantly increased the antibacterial effect compared to other substituents .

CompoundMIC (µg/mL)Activity
Compound A50Moderate
Compound B20High
This compoundTBDTBD

Antitumor Activity

In vitro studies have shown that related thieno-pyrimidine derivatives possess significant anti-cancer properties. For example, compounds with similar structures have been reported to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 0.24 to 0.59 µM across different assays .

Cell LineIC50 (µM)Reference
HI-600.29
HCT-1160.36
MDA-MB-4350.48

Case Studies and Research Findings

  • Synthesis and Testing : Several studies have synthesized related thieno-pyrimidine derivatives and evaluated their biological activities. One study reported that derivatives with specific substituents showed enhanced inhibition against Mycobacterium smegmatis, indicating potential for treating resistant infections .
  • Structure–Activity Relationship (SAR) : The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups generally enhances the potency of these compounds against various pathogens and cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of the thieno[3,2-d]pyrimidin-4-one core with a substituted phenylacetamide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or fluorination reagents like DAST (diethylaminosulfur trifluoride) .
  • Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for coupling efficiency).
    Table 1 : Key Reaction Conditions
StepReagentsSolventTemperatureYield (%)
1Pd(PPh₃)₄, K₂CO₃DMF/H₂O80°C65–75
2DAST, CH₂Cl₂CH₂Cl₂0°C → RT50–60

Q. What crystallographic insights inform the design of analogs with improved metabolic stability?

  • Methodological Answer :
  • Crystal Structure Analysis : Identify metabolically labile sites (e.g., ester groups).
  • Bioisosteric Replacement : Substitute oxygen atoms in the thienopyrimidine core with sulfur to resist oxidation .

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